molecular formula C5H9N5O B019978 1-ethyl-1H-1,2,4-triazole-5-carbohydrazide CAS No. 106535-39-1

1-ethyl-1H-1,2,4-triazole-5-carbohydrazide

Cat. No. B019978
M. Wt: 155.16 g/mol
InChI Key: ACRPAIKKAHKSTQ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,4-triazole-5-carbohydrazide is a heterocyclic compound . It is a derivative of 1,2,4-triazole, which is a class of compounds that have been found to exhibit a broad range of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest in recent years due to their pharmaceutical significance . Various methods have been developed, many of which involve the use of amidines, amides, amidine hydrazones, aryl diazonium salts, and hydrazones as nitrogen sources .

properties

IUPAC Name

2-ethyl-1,2,4-triazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-2-10-4(5(11)9-6)7-3-8-10/h3H,2,6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRPAIKKAHKSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544043
Record name 1-Ethyl-1H-1,2,4-triazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-1,2,4-triazole-5-carbohydrazide

CAS RN

106535-39-1
Record name 1-Ethyl-1H-1,2,4-triazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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